molecular formula C4H2BrF5O2 B13057918 2,2,2-Trifluoroethyl2-bromo-2,2-difluoroacetate

2,2,2-Trifluoroethyl2-bromo-2,2-difluoroacetate

Cat. No.: B13057918
M. Wt: 256.95 g/mol
InChI Key: NICVAMMSNJMAIX-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl 2-bromo-2,2-difluoroacetate is a fluorinated organic compound with the molecular formula C4H3BrF5O2. This compound is known for its unique chemical structure, which includes both trifluoroethyl and bromodifluoroacetate groups. It is a colorless to pale yellow liquid and is used in various chemical synthesis processes due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoroethyl 2-bromo-2,2-difluoroacetate typically involves the reaction of 2,2,2-trifluoroethanol with bromodifluoroacetic acid in the presence of a dehydrating agent. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoroethyl 2-bromo-2,2-difluoroacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to produce the corresponding acid and alcohol.

    Reduction: The compound can be reduced to form different fluorinated alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

    Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group. Common reagents include hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2,2,2-Trifluoroethanol and bromodifluoroacetic acid.

    Reduction: Fluorinated alcohols.

Scientific Research Applications

2,2,2-Trifluoroethyl 2-bromo-2,2-difluoroacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex fluorinated compounds

    Biology: The compound is used in the development of fluorinated analogs of biologically active molecules. These analogs are studied for their potential therapeutic properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those that require fluorinated groups for enhanced bioactivity and stability.

    Industry: The compound is used in the production of specialty chemicals and materials, including high-performance polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl 2-bromo-2,2-difluoroacetate involves its reactivity with various nucleophiles and electrophiles. The bromine atom and the ester group are key reactive sites that participate in substitution and hydrolysis reactions. The trifluoroethyl group imparts unique electronic properties to the compound, influencing its reactivity and stability.

Molecular Targets and Pathways:

    Nucleophilic Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding acid and alcohol.

Comparison with Similar Compounds

2,2,2-Trifluoroethyl 2-bromo-2,2-difluoroacetate can be compared with other similar compounds, such as:

    Ethyl bromodifluoroacetate: Similar in structure but lacks the trifluoroethyl group.

    2,2,2-Trifluoroethyl acetate: Contains the trifluoroethyl group but lacks the bromodifluoroacetate moiety.

    2,2-Difluoroethyl acetate: Contains the difluoroethyl group but lacks the bromine atom.

Uniqueness: The presence of both trifluoroethyl and bromodifluoroacetate groups in 2,2,2-Trifluoroethyl 2-bromo-2,2-difluoroacetate makes it unique. This combination imparts distinct reactivity and stability, making it valuable in various chemical synthesis processes.

Properties

Molecular Formula

C4H2BrF5O2

Molecular Weight

256.95 g/mol

IUPAC Name

2,2,2-trifluoroethyl 2-bromo-2,2-difluoroacetate

InChI

InChI=1S/C4H2BrF5O2/c5-4(9,10)2(11)12-1-3(6,7)8/h1H2

InChI Key

NICVAMMSNJMAIX-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)F)OC(=O)C(F)(F)Br

Origin of Product

United States

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